4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
The compound 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine scaffold with three critical substituents:
- 2-Methylsulfanyl group: Likely influences electronic properties and binding affinity via sulfur-mediated interactions.
Synthesis Insights: While direct synthesis data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via copper-catalyzed reactions under ultrasonic irradiation . Piperazine incorporation typically involves nucleophilic substitution or coupling reactions .
Potential Applications: Structural analogs indicate anticancer , antifungal , and kinase-inhibitory applications .
Properties
IUPAC Name |
7-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-4-14-12-16(22-18(21-14)26-3)23-7-9-24(10-8-23)17-11-13(2)20-15-5-6-19-25(15)17/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXCBXMEXFRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=NC4=CC=NN43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13, in particular, play crucial roles in the regulation of gene transcription and DNA damage response, making them important targets for therapeutic intervention.
Mode of Action
The compound inhibits CDK12 and/or CDK13 selectively, as compared to CDK7. In addition to this selective inhibition, the compound also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation. This dual action confers additional cellular potency and selectivity.
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 and degradation of Cyclin K disrupts the normal functioning of the cell cycle and transcription processes. This disruption can lead to a variety of downstream effects, including the inhibition of cell proliferation and induction of cell death, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, disruption of cell cycle and transcription processes, and potential induction of cell death. These effects could potentially be harnessed for the treatment of various disorders, including proliferative disorders, cancer, and disorders caused by dysfunction of translation in cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pyrazolo[1,5-a]pyrimidine Derivatives with Piperazine Substituents
- Patent Derivatives (): Compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature pyridopyrimidinone cores with piperazine/pyrrolidine substituents. These are optimized for kinase inhibition, with substituents like ethyl and methyl improving metabolic stability .
- Target Compound Comparison: The absence of a pyridopyrimidinone core in the target compound may reduce off-target effects, while the methylsulfanyl group could enhance binding to cysteine-rich domains compared to methyl or ethyl groups .
Anticancer Pyrazolopyrimidine-Triazole Hybrids ()
- Activity : Derivatives with chlorophenyl and triazole-glycoside linkers show potent activity against breast cancer cells (IC50 < 30 µM). The glycoside moiety improves solubility and tumor targeting .
- Target Compound : The piperazine linker may replace the glycoside for improved blood-brain barrier penetration, while the methylsulfanyl group could mimic sulfur-containing kinase inhibitors (e.g., dasatinib).
Research Findings and Implications
Piperazine improves solubility and enables modular derivatization for target-specific optimization .
Synthetic Challenges : Ultrasonic irradiation and aqueous-alcohol media () are effective for pyrazolopyrimidine synthesis but may require adaptation for piperazine incorporation .
Activity Prediction : Based on analogs, the target compound may exhibit kinase inhibition (e.g., JAK2, EGFR) or anticancer activity, warranting in vitro screening .
Preparation Methods
Cyclocondensation of Aminopyrazole with Diethyl Malonate
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide (NaOEt) in ethanol facilitates this reaction, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Compound 1 ) with an 89% yield.
Chlorination at Position 7
Compound 1 undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, replacing hydroxyl groups with chlorine atoms to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ). Microwave-assisted chlorination reduces reaction time to 30 minutes while maintaining a 61% yield.
Table 1: Optimization of Chlorination Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ (conventional) | 110 | 6 | 61 |
| POCl₃ (microwave) | 120 | 0.5 | 65 |
Preparation of 4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine
Lithiation and Thiolation
4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine serves as a precursor. Lithiation at the 5-position using lithium diisopropylamide (LDA) at −78°C enables substitution with ethyl groups via reaction with ethyl iodide, yielding 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine (Compound 3 ).
Methoxy-to-Ethyl Conversion
The methoxy group at position 6 is replaced with ethyl through nucleophilic substitution using ethylmagnesium bromide in tetrahydrofuran (THF), achieving a 78% yield.
Piperazine Coupling at Position 6
Nucleophilic Aromatic Substitution
Compound 3 reacts with 1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, facilitating displacement of the chloro group at position 6 to form 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (Compound 4 ).
Table 2: Solvent and Catalyst Screening for Piperazine Coupling
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 72 |
| DMSO | Cs₂CO₃ | 90 | 10 | 68 |
| NMP | DBU | 70 | 14 | 65 |
Introduction of Methylsulfanyl Group at Position 2
Thiolation via SNAr Reaction
The methylsulfanyl group is introduced by reacting 4-chloro-6-ethylpyrimidine with sodium thiomethoxide (NaSCH₃) in methanol at 60°C. This single-step substitution achieves 85% yield with no detectable byproducts.
Purification and Characterization
Q & A
Basic: What are the common synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and dielectrophilic reagents (e.g., β-diketones, enaminones, or α,β-unsaturated carbonyl compounds). For the target compound, key steps include:
- Core formation : Condensation of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine with a pyrimidine precursor.
- Piperazine coupling : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination .
- Sulfanyl group incorporation : Thiolation using thiourea or Lawesson’s reagent under controlled pH and temperature .
Optimization involves catalysts (e.g., Pd for cross-coupling) and solvent systems (DMF or THF) to enhance regioselectivity and yield .
Basic: How is structural confirmation and purity assessment performed for this compound?
Answer:
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine integration .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Elemental Analysis : Confirmation of C, H, N, S content (e.g., deviations <0.4% indicate purity) .
- HPLC : Purity assessment (>95% by area normalization) .
Basic: What biological targets are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
This class interacts with:
- Kinases : Inhibition of CDK, EGFR, or JAK2 due to ATP-binding site competition .
- GPCRs : Piperazine moieties enhance binding to serotonin or dopamine receptors .
- Enzymes : Methylsulfanyl groups may modulate CYP450 interactions .
In vitro assays (e.g., fluorescence polarization or SPR) are used to quantify binding affinities (IC₅₀/Kd values) .
Advanced: How can computational methods optimize the synthesis and bioactivity of this compound?
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Molecular Docking : Simulations (AutoDock Vina) identify binding poses with kinase targets, guiding structural modifications .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability, and toxicity risks .
ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular Context : Use isogenic cell lines to control for genetic background effects .
- Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. rodent) to explain in vivo vs. in vitro differences .
Statistical meta-analysis (e.g., forest plots) identifies outliers and validates trends .
Advanced: What strategies improve the pharmacokinetic profile of this compound?
Answer:
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolic Stability : Replace methylsulfanyl with fluorinated groups to reduce CYP450 oxidation .
- Blood-Brain Barrier Penetration : LogD optimization (target 1–3) via substituent polarity adjustments .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
-
Scaffold Modification : Compare analogs with variations in:
Substituent Pyrimidine Core Piperazine Methylsulfanyl Activity EC₅₀ = 12 nM EC₅₀ = 8 nM EC₅₀ = 25 nM (Hypothetical data; actual SAR requires empirical testing) . -
3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography limitations; switch to recrystallization or HPLC .
- Yield Optimization : Batch vs. flow chemistry (e.g., microreactors improve mixing for exothermic steps) .
- Regioselectivity : Control via temperature gradients (e.g., −20°C to RT for thiomethylation) .
Advanced: How to validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization or conformational changes .
- Knockout/Rescue Models : CRISPR-Cas9 KO of target gene confirms on-mechanism effects .
Advanced: What analytical methods detect degradation products or impurities?
Answer:
- LC-MS/MS : Identify hydrolytic (e.g., piperazine cleavage) or oxidative (sulfoxide formation) byproducts .
- Stability Studies : Forced degradation under ICH conditions (40°C/75% RH for 4 weeks) .
- X-ray Diffraction : Polymorph characterization to rule out crystal form-related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
